

An In-depth Technical Guide to the Physical and Chemical Characteristics of Nonanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonanamide, also known as pelargonamide, is a primary fatty acid amide that has garnered interest within the scientific community for its diverse chemical properties and potential biological activities. As a member of the broader class of N-acylethanolamines (NAEs), which are lipid signaling molecules, **nonanamide** and its derivatives are subjects of ongoing research in various fields, including pharmacology and materials science. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of **nonanamide**, detailed experimental protocols for its synthesis and purification, and an examination of its relevant signaling pathways. All quantitative data is presented in clear, tabular format for ease of reference and comparison.

Chemical Identity and Physical Properties

Nonanamide is a waxy, solid compound at room temperature. Its fundamental identifiers and physical properties are summarized in the tables below.

Vapor Pressure

Identifier	Value	Source(s)
IUPAC Name	nonanamide	[1]
Synonyms	Pelargonamide, Nonamide, Nonan-1-amide	[1]
CAS Number	1120-07-6	[1]
Molecular Formula	C ₉ H ₁₉ NO	[1]
Molecular Weight	157.25 g/mol	[1]
Physical Property	Value	Source(s)
Physical Property Appearance	Value White to off-white solid	Source(s)
		Source(s)
Appearance	White to off-white solid	Source(s)
Appearance Melting Point	White to off-white solid	Source(s)

Spectral Data for Structural Elucidation

The structural confirmation of **nonanamide** is typically achieved through a combination of spectroscopic techniques. Key spectral data are provided below.

0.00213 mmHg at 25 °C

Spectroscopic Data	Key Features
¹ H NMR	Signals corresponding to the long aliphatic chain and the amide protons.
¹³ C NMR	Resonances for the carbonyl carbon and the carbons of the nonyl chain.
IR Spectroscopy	Characteristic absorption bands for N-H stretching (around 3350-3180 cm ⁻¹), C=O stretching (around 1650 cm ⁻¹), and N-H bending (around 1620 cm ⁻¹).
Mass Spectrometry	Molecular ion peak (M+) at m/z 157, along with fragmentation patterns characteristic of a primary amide.

Chemical Characteristics and Reactivity

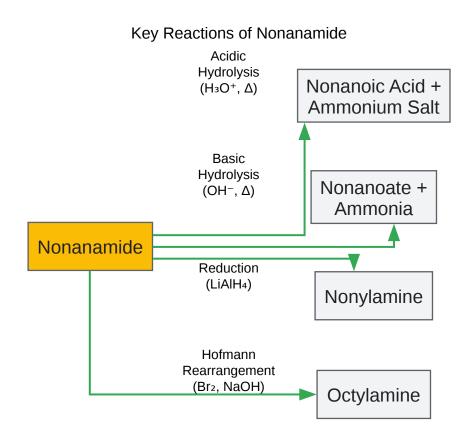
Nonanamide exhibits the typical reactivity of a primary aliphatic amide. The amide functional group is relatively stable due to resonance delocalization of the nitrogen lone pair with the carbonyl group.

Hydrolysis

Amides can be hydrolyzed to their corresponding carboxylic acid and ammonia under acidic or basic conditions, typically requiring heat.

- Acidic Hydrolysis: In the presence of a strong acid (e.g., HCl) and heat, nonanamide will
 hydrolyze to form nonanoic acid and an ammonium salt.
- Basic Hydrolysis: When heated with a strong base (e.g., NaOH), nonanamide undergoes hydrolysis to yield a salt of nonanoic acid (a nonanoate) and ammonia.

Reduction


Nonanamide can be reduced to the corresponding primary amine, nonylamine, using strong reducing agents such as lithium aluminum hydride (LiAlH₄). This reaction effectively converts the carbonyl group into a methylene group (-CH₂-).

Hofmann Rearrangement

As a primary amide, **nonanamide** can undergo the Hofmann rearrangement. This reaction involves treatment with bromine and a strong base (like NaOH) to yield an amine with one fewer carbon atom, in this case, octylamine. The reaction proceeds through an isocyanate intermediate.

The following diagram illustrates the general workflow for these key reactions of **nonanamide**.

Click to download full resolution via product page

Caption: Key chemical transformations of **nonanamide**.

Experimental Protocols

Detailed methodologies for the synthesis and purification of **nonanamide** are crucial for researchers. The following protocols provide step-by-step guidance.

Synthesis of Nonanamide from Nonanoyl Chloride and Ammonia

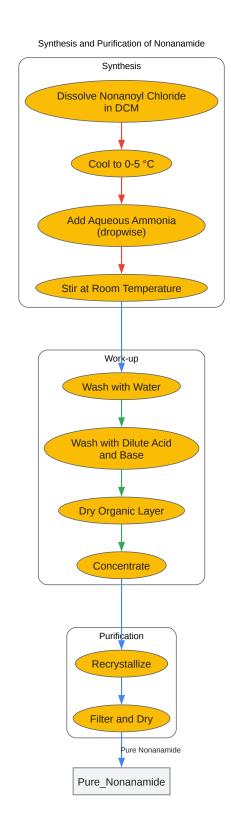
This method involves the reaction of a reactive carboxylic acid derivative, nonanoyl chloride, with ammonia.

Materials:

- Nonanoyl chloride
- Concentrated aqueous ammonia (28-30%)
- Dichloromethane (DCM) or other suitable organic solvent
- Deionized water
- · Anhydrous magnesium sulfate or sodium sulfate
- · Ice bath
- Separatory funnel
- · Round-bottom flask
- · Magnetic stirrer and stir bar
- Rotary evaporator

Procedure:

- In a round-bottom flask equipped with a magnetic stir bar, dissolve nonanoyl chloride in dichloromethane.
- Cool the flask in an ice bath to 0-5 °C.



- While stirring vigorously, slowly add an excess of concentrated aqueous ammonia dropwise to the solution. A white precipitate of nonanamide will form.
- After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.
- Transfer the mixture to a separatory funnel and wash with deionized water to remove excess ammonia and ammonium chloride.
- Separate the organic layer and wash it sequentially with dilute hydrochloric acid and then a saturated sodium bicarbonate solution to remove any remaining impurities.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield crude **nonanamide**.
- The crude product can be further purified by recrystallization.

The following diagram outlines the workflow for this synthesis and purification process.

Click to download full resolution via product page

Caption: Workflow for the synthesis and purification of **nonanamide**.

Purification by Recrystallization

Recrystallization is a standard method for purifying solid organic compounds.

Materials:

- Crude nonanamide
- Recrystallization solvent (e.g., ethanol, acetone, or a mixture such as hexane/ethyl acetate)
- Erlenmeyer flask
- Hot plate
- Buchner funnel and filter flask
- Filter paper

Procedure:

- Place the crude **nonanamide** in an Erlenmeyer flask.
- Add a small amount of the chosen recrystallization solvent.
- Gently heat the mixture on a hot plate while stirring until the solid dissolves completely. Add
 more solvent in small portions if necessary to achieve full dissolution at the boiling point of
 the solvent. Avoid using an excessive amount of solvent.
- Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
- As the solution cools, pure crystals of **nonanamide** will form.
- To maximize the yield, the flask can be placed in an ice bath after it has reached room temperature.
- Collect the crystals by vacuum filtration using a Buchner funnel.

- Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
- Allow the crystals to air dry or dry them in a vacuum oven.

Biological Context: N-Acylethanolamine Signaling Pathway


Nonanamide belongs to the family of N-acylethanolamines (NAEs), which are endogenous lipid signaling molecules. The biosynthesis and degradation of NAEs are tightly regulated enzymatic processes that play a role in various physiological functions. While specific signaling pathways for **nonanamide** are not as extensively characterized as for other NAEs like anandamide, the general pathway provides a valuable context.

The primary pathway for NAE biosynthesis involves the formation of N-acyl-phosphatidylethanolamine (NAPE) from phosphatidylethanolamine (PE) by the enzyme N-acyltransferase (NAT). NAPE is then hydrolyzed by a specific phospholipase D (NAPE-PLD) to yield the NAE and phosphatidic acid.

Degradation of NAEs is primarily carried out by the enzyme fatty acid amide hydrolase (FAAH), which hydrolyzes the amide bond to release a free fatty acid and ethanolamine.

The following diagram illustrates this central signaling pathway.

Click to download full resolution via product page

Caption: Biosynthesis and degradation of N-acylethanolamines.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical characteristics of **nonanamide**, catering to the needs of researchers and professionals in drug development and related scientific fields. The tabulated data, detailed experimental protocols, and visual representations of chemical reactions and biological pathways offer a comprehensive resource for understanding and working with this fatty acid amide. As research into the biological roles of NAEs continues to expand, a thorough understanding of the

fundamental properties of molecules like **nonanamide** will be increasingly vital for the development of new therapeutic agents and advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Amidation of Acid Chlorides to Primary Amides with Ammonium Salts [ccspublishing.org.cn]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical and Chemical Characteristics of Nonanamide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b072023#physical-and-chemical-characteristics-of-nonanamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com